molecular formula C12H11ClN2O B14030721 2-Benzyl-4-chloro-6-methoxypyrimidine

2-Benzyl-4-chloro-6-methoxypyrimidine

Cat. No.: B14030721
M. Wt: 234.68 g/mol
InChI Key: AOSRSIYSJAOXNO-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloro-6-methoxypyrimidine (CAS 1284808-07-6) is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . This methoxypyrimidine derivative is of significant interest in medicinal and organic chemistry research. Pyrimidine-based compounds are crucial scaffolds found in numerous natural products and pharmaceuticals, known for their potent physiological properties . As a building block, this compound is valuable for proteomics research and for the synthesis of more complex molecules in drug discovery and development . Researchers utilize such chlorinated and benzylated pyrimidines to explore new chemical entities, potentially leading to the development of novel therapeutics and functional materials . Please handle this material with care. This product is intended for laboratory research use only and is not classified as a drug or medicinal agent. It is strictly for use by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-benzyl-4-chloro-6-methoxypyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-16-12-8-10(13)14-11(15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

AOSRSIYSJAOXNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis Steps

  • Starting Materials : The synthesis begins with appropriate pyrimidine precursors, which are modified to introduce the benzyl, chloro, and methoxy groups.

  • Introduction of Benzyl Group : This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with a pyrimidine derivative.

  • Introduction of Chloro and Methoxy Groups : These groups are typically introduced through subsequent nucleophilic substitution reactions or by using chlorinating and methoxylating agents.

Reaction Conditions

  • Temperature : The reactions are often conducted at moderate temperatures, ranging from room temperature to about 100°C, depending on the specific conditions required for each step.

  • Solvents : Common solvents include organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM), which facilitate the reactions by dissolving reactants and reagents.

  • Yield : The yield of the final product can vary significantly based on reaction conditions, typically ranging from 60% to 85% depending on purity and scale.

Chemical Reactions and Mechanisms

2-Benzyl-4-chloro-6-methoxypyrimidine can undergo various chemical reactions, including nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution Reactions

These reactions involve the replacement of the chloro group with other nucleophiles. Typical reagents include sodium ethoxide or potassium carbonate under mild conditions.

Reaction Type Reagents Conditions
Nucleophilic Substitution Sodium Ethoxide, Potassium Carbonate Mild Conditions

Oxidation Reactions

Oxidation reactions often utilize hydrogen peroxide or other oxidizing agents to modify the compound further.

Reaction Type Reagents Conditions
Oxidation Hydrogen Peroxide Moderate Conditions

Spectroscopic Analysis

Spectroscopic analyses, such as infrared spectroscopy, are crucial for identifying and characterizing 2-Benzyl-4-chloro-6-methoxypyrimidine. These methods reveal characteristic absorption bands corresponding to the functional groups present in the molecule.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Benzyl-4-chloro-6-methoxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloro-6-methoxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-chloro-6-methylpyrimidine
  • 2-Benzyl-4-chloro-6-ethoxypyrimidine
  • 2-Benzyl-4-chloro-6-hydroxypyrimidine

Uniqueness

2-Benzyl-4-chloro-6-methoxypyrimidine is unique due to the presence of the methoxy group at the 6-position, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

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